Cas no 205598-51-2 (H-D-Lys-NH2 Dihydrochloride)

H-D-Lys-NH2 Dihydrochloride 化学的及び物理的性質
名前と識別子
-
- Hexanamide,2,6-diamino-, hydrochloride (1:2), (2R)-
- D-LYSINE AMIDE DIHYDROCHLORIDE,
- D-LYSINE-NH2 2 HCL
- H-D-Lys-NH?·2HCl
- H-D-Lys-NH₂ · 2 HCl
- H-D-Lys-NH2
- H-D-LYS-NH2 2 HCL
- J-013422
- 205598-51-2
- D-Lysinamide dihydrochloride
- D-Lysine amide dihydrochloride
- MFCD01318757
- H-Lys-NH2.2HCl
- (R)-2,6-Diaminohexanamide dihydrochloride
- H-D-Lys-NH 2 HCl
- SCHEMBL14831148
- Hexanamide,2,6-diamino-,hydrochloride(1:2),(2R)-
- (R)-2,6-Diaminohexanamidedihydrochloride
- (2R)-2,6-Diaminohexanamide;dihydrochloride
- H-D-Lys-NH2 Dihydrochloride
-
- インチ: InChI=1S/C6H15N3O.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H2,9,10);2*1H/t5-;;/m1../s1
- InChIKey: AIYVJLPYZQDCKV-ZJIMSODOSA-N
- ほほえんだ: NCCCC[C@@H](N)C(N)=O.Cl.Cl
計算された属性
- せいみつぶんしりょう: 217.07500
- どういたいしつりょう: 217.0748676g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 5
- 複雑さ: 105
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.1Ų
じっけんとくせい
- PSA: 95.13000
- LogP: 2.63290
H-D-Lys-NH2 Dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB476386-5 g |
H-D-Lys-NH2 2 HCl; . |
205598-51-2 | 5g |
€922.50 | 2022-06-09 | ||
TRC | L503215-50mg |
H-D-Lys-NH2 Dihydrochloride |
205598-51-2 | 50mg |
$ 95.00 | 2022-06-04 | ||
TRC | L503215-100mg |
H-D-Lys-NH2 Dihydrochloride |
205598-51-2 | 100mg |
$ 135.00 | 2022-06-04 | ||
Chemenu | CM312720-1g |
(R)-2,6-Diaminohexanamide dihydrochloride |
205598-51-2 | 95% | 1g |
$439 | 2023-02-02 | |
abcr | AB476386-1 g |
H-D-Lys-NH2 2 HCl; . |
205598-51-2 | 1g |
€262.50 | 2022-06-09 | ||
TRC | L503215-10mg |
H-D-Lys-NH2 Dihydrochloride |
205598-51-2 | 10mg |
$ 50.00 | 2022-06-04 | ||
Ambeed | A734468-1g |
(R)-2,6-Diaminohexanamide dihydrochloride |
205598-51-2 | 95+% | 1g |
$211.0 | 2024-04-22 |
H-D-Lys-NH2 Dihydrochloride 関連文献
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
5. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
7. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
H-D-Lys-NH2 Dihydrochlorideに関する追加情報
H-D-Lys-NH2 Dihydrochloride: A Comprehensive Overview
H-D-Lys-NH2 Dihydrochloride, with the CAS number 205598-51-2, is a compound of significant interest in the fields of chemistry and pharmacology. This compound, also known as homolysine dihydrochloride, has garnered attention due to its unique chemical properties and potential applications in drug development and peptide synthesis. Recent studies have highlighted its role in various biological systems, making it a subject of extensive research.
The chemical structure of H-D-Lys-NH2 Dihydrochloride comprises a lysine derivative with an additional hydrogen atom on the alpha carbon, forming a homologous series with lysine. This modification imparts distinct properties to the compound, including enhanced stability and bioavailability. Researchers have explored its ability to act as a building block in peptide synthesis, where its dihydrochloride form facilitates controlled release and absorption in biological systems.
Recent advancements in peptide chemistry have underscored the importance of H-D-Lys-NH2 Dihydrochloride in creating bioactive molecules. Its role as a precursor in the synthesis of complex peptides has been extensively documented, with studies demonstrating its efficiency in forming stable amide bonds under mild conditions. This has led to its adoption in the development of novel therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders.
In terms of pharmacokinetics, H-D-Lys-NH2 Dihydrochloride exhibits favorable absorption profiles, making it an ideal candidate for oral drug delivery systems. Studies have shown that its dihydrochloride form enhances solubility and bioavailability, which are critical factors in drug design. Furthermore, its low toxicity profile has been validated in preclinical models, suggesting its potential for use in human therapeutics.
The synthesis of H-D-Lys-NH2 Dihydrochloride involves a multi-step process that includes amino acid derivatization and subsequent protonation to form the dihydrochloride salt. Researchers have optimized these steps to achieve high yields and purity levels, ensuring the compound's suitability for pharmaceutical applications. The use of green chemistry principles in its synthesis has also been explored, aligning with current trends toward sustainable chemical practices.
Recent research has also focused on the enzymatic degradation of H-D-Lys-NH2 Dihydrochloride, revealing insights into its metabolic pathways. Understanding these processes is crucial for designing drugs with controlled release mechanisms and prolonged efficacy. Additionally, computational modeling studies have provided detailed insights into the compound's interactions with biological targets, further enhancing its potential as a drug candidate.
In conclusion, H-D-Lys-NH2 Dihydrochloride stands out as a versatile compound with promising applications in peptide synthesis and drug development. Its unique chemical properties, combined with recent research advancements, position it as a valuable tool in modern pharmacology. As ongoing studies continue to uncover new aspects of its functionality, this compound is poised to play an increasingly significant role in the development of innovative therapeutic solutions.
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